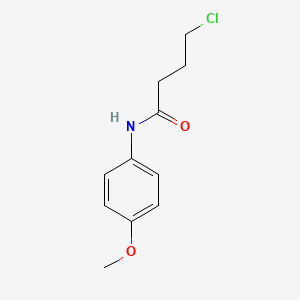
2-Chloro-N-(2,2-difluoroethyl)-N-(1,1-dioxothian-4-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-N-(2,2-difluoroethyl)-N-(1,1-dioxothian-4-yl)acetamide, also known as Difluoroethylation Chlorothiophene Acetamide (DCTA), is a synthetic compound that has gained considerable attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of DCTA is not fully understood. However, studies have suggested that DCTA may inhibit the growth of cancer cells by inducing apoptosis, a programmed cell death process. DCTA has also been shown to inhibit the activity of various enzymes, including acetylcholinesterase, which is involved in the transmission of nerve impulses.
Biochemical and Physiological Effects:
DCTA has been found to have various biochemical and physiological effects. In vitro studies have shown that DCTA can induce DNA damage and inhibit cell proliferation. In addition, DCTA has been shown to have antioxidant activity, which may contribute to its antitumor and antifungal properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using DCTA in lab experiments is its high potency and selectivity against cancer cells and fungi. However, DCTA has some limitations, including its low solubility in water and its potential toxicity to normal cells. Therefore, careful consideration should be given when designing experiments involving DCTA.
Zukünftige Richtungen
There are several future directions for the study of DCTA. One potential direction is to investigate its potential as a drug candidate for the treatment of cancer and fungal infections. Another direction is to explore its potential as a building block for the synthesis of novel compounds with improved properties. Furthermore, the mechanism of action of DCTA needs to be further elucidated to fully understand its potential applications.
Conclusion:
In conclusion, DCTA is a synthetic compound that has shown promise in various scientific research applications. Its potential as a drug candidate for the treatment of cancer and fungal infections, as well as its potential as a building block for the synthesis of novel compounds, makes it an attractive target for further investigation. However, more research is needed to fully understand its mechanism of action and to address its limitations in lab experiments.
Synthesemethoden
The synthesis of DCTA involves the reaction of 2-chloro-N-(1,1-dioxothian-4-yl)acetamide with 2,2-difluoroethylamine under specific conditions. The process yields a white crystalline solid that can be purified through recrystallization. The purity of the compound can be determined using various analytical techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Wissenschaftliche Forschungsanwendungen
DCTA has been widely studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, DCTA has been shown to exhibit antitumor activity against various cancer cell lines, including breast, colon, and lung cancer. In addition, DCTA has been found to have potent antifungal activity against Candida albicans and Aspergillus fumigatus.
Eigenschaften
IUPAC Name |
2-chloro-N-(2,2-difluoroethyl)-N-(1,1-dioxothian-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14ClF2NO3S/c10-5-9(14)13(6-8(11)12)7-1-3-17(15,16)4-2-7/h7-8H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUSQFKXNSCFCJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCC1N(CC(F)F)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClF2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bicyclo[6.1.0]non-4-yn-9-ylmethanol](/img/structure/B2470434.png)

![N-(4-(dimethylamino)phenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2470439.png)

![4-[(2-Fluorobenzyl)oxy]benzenecarbonitrile](/img/structure/B2470441.png)

![7-Chloro-5-(4-ethylpiperazin-1-yl)-3-(3-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2470443.png)



![N-butyl-1-(3-chloro-4-methylphenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2470452.png)

